N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide
Description
N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its complex structure, which includes a piperidine ring, a pyrimidine ring, and methoxy groups
Properties
IUPAC Name |
N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-26-17(15-6-4-3-5-7-15)14-22-19(25)16-9-12-24(13-10-16)20-21-11-8-18(23-20)27-2/h3-8,11,16-17H,9-10,12-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXKHQIUTPRUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)C(=O)NCC(C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Ring: This step often involves nucleophilic substitution reactions where a suitable pyrimidine derivative is introduced.
Attachment of the Methoxy Groups: Methoxylation reactions are carried out using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Final Coupling: The final step involves coupling the piperidine and pyrimidine intermediates to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-2-phenylethyl)-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides or pyrimidine derivatives.
This compound: might share structural similarities with compounds like piperidine-4-carboxamide or pyrimidine-2-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which might confer unique chemical and biological properties. This could make it a valuable compound for research and development in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
